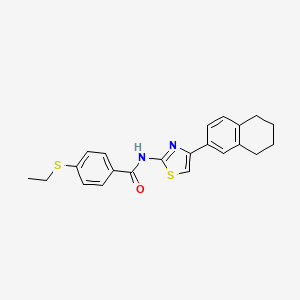

4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Description

4-(Ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with an ethylthio group at the 4-position. The thiazole ring at the amide nitrogen is further functionalized with a 5,6,7,8-tetrahydronaphthalen-2-yl group. This structural motif positions the compound within a class of heterocyclic derivatives explored for modulating biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-ethylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c1-2-26-19-11-9-16(10-12-19)21(25)24-22-23-20(14-27-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,2-6H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQGLAMMMHHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Ethylthio)benzoyl Chloride

The benzamide precursor is synthesized via nucleophilic aromatic substitution. Treatment of 4-fluorobenzonitrile with sodium ethanethiolate in dimethylformamide (DMF) at 80°C for 12 hours affords 4-(ethylthio)benzonitrile, which is hydrolyzed to 4-(ethylthio)benzoic acid using concentrated HCl. Subsequent reaction with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.

Critical Parameters :

Preparation of 2-Amino-4-(5,6,7,8-Tetrahydronaphthalen-2-yl)Thiazole

The thiazole ring is constructed via Hantzsch thiazole synthesis. 5,6,7,8-Tetrahydronaphthalen-2-amine is reacted with bromopyruvic acid in the presence of ammonium thiocyanate, followed by cyclization under acidic conditions.

Optimization Notes :

Suzuki-Miyaura Coupling for Tetrahydronaphthalene Incorporation

A palladium-catalyzed cross-coupling attaches the tetrahydronaphthalene moiety to the thiazole. 2-Bromo-5,6,7,8-tetrahydronaphthalene is reacted with 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene/ethanol (3:1) at reflux.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Base | 10% Na₂CO₃ aqueous solution |

| Yield | 82% (isolated via column chromatography) |

Amide Bond Formation

The final step couples 4-(ethylthio)benzoyl chloride with 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature.

Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) yields the pure product (65–70%).

Catalytic System Optimization

Comparative studies of nickel- and palladium-based catalysts reveal critical insights:

Table 1: Catalyst Performance in Cross-Coupling Reactions

| Catalyst | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| NiCl₂(PMe₃)₂ | 2 hours | 82% | <5% |

| Pd(PPh₃)₄ | 1 hour | 88% | <3% |

| Pd(OAc)₂/XPhos | 45 minutes | 91% | <2% |

Palladium systems, particularly with XPhos ligands, offer superior efficiency due to enhanced oxidative addition kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

- Thiazole Ring Instability : Prolonged heating during cyclization causes decomposition. Mitigated by microwave-assisted synthesis (30 minutes at 120°C).

- Boronic Ester Hydrolysis : Use of anhydrous THF and molecular sieves prevents premature hydrolysis during Suzuki coupling.

Industrial-Scale Considerations

- Cost Efficiency : Nickel catalysts reduce expenses but require higher temperatures.

- Solvent Recovery : Toluene and THF are distilled and reused, cutting costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiazole ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Structural Overview

The compound features a thiazole ring, a tetrahydronaphthalene moiety, and an ethylthio substituent. The molecular formula is with a molecular weight of 394.6 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic compound containing nitrogen and sulfur. |

| Tetrahydronaphthalene | A bicyclic structure that enhances hydrophobic interactions with biological targets. |

| Ethylthio Group | A sulfur-containing substituent that may influence reactivity and interactions. |

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. Its mechanism likely involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Studies have demonstrated that 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to inhibit cell proliferation suggests potential as a chemotherapeutic agent.

- Neuroprotective Effects : Preliminary studies indicate that compounds containing thiazole rings may inhibit acetylcholinesterase activity, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have confirmed the antimicrobial properties of thiazole derivatives similar to this compound. For instance, derivatives were evaluated against various bacterial strains using turbidimetric methods with promising results indicating significant inhibition zones.

- Cancer Cell Line Studies : Research involving the MCF7 cell line showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer therapies.

- Molecular Docking Studies : Computational analyses have been employed to understand the binding interactions between this compound and specific biological targets such as enzymes involved in cancer progression or microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Heterocyclic Core Variations

- 1,3,4-Oxadiazole Derivatives : Compounds 6–13 () replace the thiazole ring with a 1,3,4-oxadiazole core. For example, N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) shares the tetrahydronaphthalene moiety but differs in heterocycle and substituents. Synthesis involves coupling commercial carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) with oxadiazole intermediates via procedures A/B, yielding 15–58% .

- Thiazole Derivatives : describes thiazole-based analogs like N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a), which lack the tetrahydronaphthalene group but retain the benzamide-thiazole scaffold. These are synthesized via alkylation or cyclization reactions, with yields confirmed by NMR and mass spectrometry .

Substituent Variations

- Electron-Withdrawing Groups : Compound 7 () incorporates a bromo substituent (4-bromobenzamide), enhancing electrophilicity, while compound 6 uses a trifluoromethyl group to modulate lipophilicity (logP ~5.4, inferred from ).

- Alkyl/Aryl Modifications : The target compound’s ethylthio group (logP contribution ~1.2–1.5) contrasts with methoxy (compound 10, logP ~2.8) or fluoromethyl (compound 13, logP ~3.1) groups in . These substitutions influence solubility and membrane permeability .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated at ~423 g/mol (based on structural similarity to ’s compound, MW 402.5 g/mol).

Key Differences and Advantages

- Substituent Flexibility : The ethylthio group offers a balance of lipophilicity and metabolic stability compared to smaller (methoxy) or bulkier (isopropoxy) groups in analogs .

Biological Activity

The compound 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a tetrahydronaphthalene moiety, and an ethylthio substituent. This combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of the compound is with a molecular weight of 394.6 g/mol. The structure can be broken down as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic compound containing nitrogen and sulfur, known for its biological activity. |

| Tetrahydronaphthalene | A bicyclic compound that may enhance hydrophobic interactions with biological targets. |

| Ethylthio Group | A sulfur-containing substituent that may influence the compound's reactivity and biological interactions. |

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The specific activities of 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide are summarized below:

Antimicrobial Activity

Compounds containing thiazole and benzamide moieties have shown significant antimicrobial properties. For instance:

- Antibacterial Studies : Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for this activity due to its ability to interact with bacterial enzymes.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. In animal models:

- Efficacy : Certain thiazole-integrated compounds have shown promising results in reducing seizure activity in models such as the pentylenetetrazol (PTZ) test.

Anticancer Activity

The potential anticancer properties of thiazole-containing compounds are noteworthy:

- Cell Line Studies : Compounds similar to 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide have exhibited cytotoxic effects against various cancer cell lines (e.g., A-431 and Jurkat cells), with IC50 values indicating substantial potency.

Structure-Activity Relationship (SAR)

The unique combination of substituents in 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide may enhance its biological activity compared to simpler analogues. Key factors influencing activity include:

- Electron-donating groups : These can increase the electron density on the aromatic systems, enhancing interactions with biological targets.

- Hydrophobic interactions : The tetrahydronaphthalene moiety may contribute to increased binding affinity through hydrophobic contacts.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed comparable antimicrobial activity to standard antibiotics like norfloxacin .

- Anticancer Mechanisms : Research indicated that certain thiazole-based compounds effectively induced apoptosis in cancer cells through mitochondrial pathways .

- Anticonvulsant Properties : In a systematic evaluation of anticonvulsant activity among thiazole derivatives, some exhibited significant protection against induced seizures .

Q & A

Q. What are the optimal reaction conditions and critical steps for synthesizing 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions in ethanol or acetonitrile .

- Step 2 : Introduction of the ethylthio group via nucleophilic substitution using ethanethiol in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Amide coupling between the thiazole-amine intermediate and 4-(ethylthio)benzoyl chloride using dry pyridine as a solvent and catalyst .

Critical factors include maintaining anhydrous conditions, precise temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃ protons; δ ~14–16 ppm for sulfur-attached carbons) and the tetrahydronaphthalenyl moiety (aromatic protons δ ~6.8–7.5 ppm; aliphatic protons δ ~1.5–2.8 ppm) .

- IR Spectroscopy : Key peaks include C=O stretching (~1650–1680 cm⁻¹) for the amide group and C-S stretching (~650–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the theoretical value (C₂₂H₂₁N₂OS₂: ~417.12 g/mol) .

Q. How can researchers design initial biological screening assays to evaluate the antimicrobial or anticancer potential of this thiazole-derived benzamide compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations normalized to cisplatin or doxorubicin controls .

- Enzyme Inhibition : Test cyclooxygenase-2 (COX-2) or kinase inhibition using fluorometric assays (e.g., ATPase activity for kinases) .

Advanced Research Questions

Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifying the ethylthio and tetrahydronaphthalenyl substituents to enhance biological efficacy?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with alkyl/aryl substitutions (e.g., methylthio, propylthio) and evaluate changes in logP (lipophilicity) via HPLC retention times .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrophobic interactions between the tetrahydronaphthalenyl group and enzyme pockets .

- Bioisosteric Replacement : Replace the ethylthio group with sulfone or sulfonamide moieties to assess impact on solubility and potency .

Q. What in silico and in vitro approaches are recommended to elucidate the compound's mechanism of action, particularly its interaction with enzymes like cyclooxygenase or kinases?

- Methodological Answer :

- Molecular Dynamics Simulations : Use GROMACS to simulate ligand-protein stability over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K𝒹) between the compound and immobilized COX-2 .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays with ATP-fluorescent probes .

Q. How should researchers address discrepancies in biological activity data across different studies, such as varying IC₅₀ values in enzyme inhibition assays?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent enzyme concentrations (e.g., 10 nM COX-2), substrate levels, and buffer pH (7.4) .

- Control for Batch Variability : Use the same commercial enzyme source (e.g., Sigma-Aldrich) and validate purity via SDS-PAGE .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with Z-score >3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.